2-[(4-chlorophenyl)sulfonyl]-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}acetamide
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Description
Scientific Research Applications
Antibacterial Activity
A study by Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. The compounds showed moderate inhibitory activity against various bacterial strains, with one compound exhibiting significant growth inhibition of Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. This indicates potential applications of these derivatives in developing new antibacterial agents (Iqbal et al., 2017).
Synthesis and Characterization
Another study focused on the synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate, including their antibacterial and anti-enzymatic potentials. The research highlighted the synthesis process and the potential use of these compounds in medicinal chemistry, indicating their relevance in scientific research applications (Nafeesa et al., 2017).
Catalytic Applications
Research on the use of ionic liquid triethylamine-bonded sulfonic acid as a novel, highly efficient, and homogeneous catalyst for the synthesis of β-acetamido ketones, among other compounds, demonstrates the chemical versatility and potential industrial application of related sulfonamide compounds. This study provides insight into green chemistry applications and the efficiency of novel catalytic processes (Zare et al., 2012).
Anticancer and Antiviral Activities
The cytotoxic activity of novel sulfonamide derivatives, including those based on a sulfonylacetamide backbone, was assessed against breast and colon cancer cell lines. One compound demonstrated potent activity against breast cancer cells, showcasing the potential of these derivatives in anticancer research (Ghorab et al., 2015).
Crystallography and Structural Analysis
Studies on the crystal structure of various derivatives provide valuable information on the molecular configuration and potential interactions of these compounds, which can be crucial for designing new drugs and materials. For instance, the crystal structure of mandipropamid, a related compound, was analyzed to understand its molecular interactions better (Park et al., 2015).
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-[2-(4-chlorophenyl)sulfonylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO5S2/c17-12-1-5-14(6-2-12)25(21,22)10-9-19-16(20)11-26(23,24)15-7-3-13(18)4-8-15/h1-8H,9-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWRSTCSRHBEND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCNC(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.